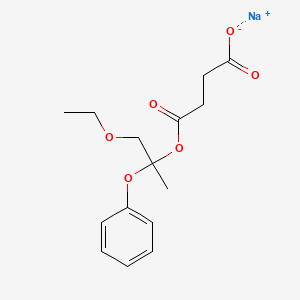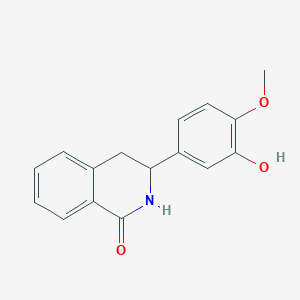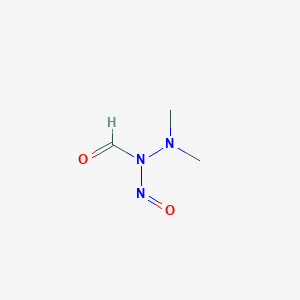![molecular formula C13H21NO B14502474 4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine CAS No. 64170-61-2](/img/structure/B14502474.png)
4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine is an organic compound with a unique structure that combines a morpholine ring with a cyclohexene ring substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexene derivative with morpholine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen, where reagents such as alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: N-alkylated morpholine derivatives
Scientific Research Applications
4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Limonene: A naturally occurring compound with a similar cyclohexene structure but different substituents.
Carvone: Another compound with a cyclohexene ring and a similar molecular framework.
Uniqueness
4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds like limonene and carvone, which lack the morpholine moiety.
Properties
CAS No. |
64170-61-2 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-(6-prop-2-enylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C13H21NO/c1-2-5-12-6-3-4-7-13(12)14-8-10-15-11-9-14/h2,7,12H,1,3-6,8-11H2 |
InChI Key |
XRPKFZOESBPYIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC=C1N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)
![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)


![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)

